molecular formula C10H13NS B1446640 3,4-dihydro-2H-thiochromen-4-ylmethanamine CAS No. 1368167-16-1

3,4-dihydro-2H-thiochromen-4-ylmethanamine

Cat. No. B1446640
M. Wt: 179.28 g/mol
InChI Key: JHGVEOQYLIGEIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles . The bromination reaction of these compounds has been studied .


Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-thiochromen-4-ylmethanamine is represented by the formula C9H11NS . The InChI code for this compound is 1S/C9H11NS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2 .


Chemical Reactions Analysis

The bromination reaction of 3,4-dihydro-2H-thiopyran derivatives, such as 3,4-dihydro-2H-thiochromen-4-ylmethanamine, can proceed both with the addition to the multiple bond and with the retention of the double bond in the structure of the resulting product .


Physical And Chemical Properties Analysis

The molecular weight of 3,4-dihydro-2H-thiochromen-4-ylmethanamine is 165.26 . The compound should be stored in a refrigerated environment .

Scientific Research Applications

Anti-cancer Activity

  • A novel thiophenylchromane derivative was synthesized and exhibited moderate anti-cancer activity against HepG2 cancer cell lines, highlighting its potential in cancer research. The compound's structure was characterized using various spectroscopic methods and confirmed to be an enamine, indicating its unique chemical properties and interactions with cancer cells (Vaseghi et al., 2021).

Adrenoceptor Antagonism

  • Phenoxyethylamine derivatives of 3,4-dihydro-2H-thiochromene 1,1-dioxide were discovered as highly potent and selective antagonists of the α1D adrenoceptor. This represents a novel scaffold for selective α1D-AR antagonists, important for cardiovascular and neurological therapeutic research (Sakauchi et al., 2017).

Electrochromic Materials

  • The synthesis of a new soluble neutral state black electrochromic copolymer via a donor-acceptor approach was achieved using 3,4-dihydro-2H-thiochromene derivatives. This material is significant for electronic display technologies as it absorbs virtually the whole visible spectrum and exhibits excellent environmental stability (İçli et al., 2010).

Synthesis of Novel Scaffolds

  • Various studies have demonstrated the utility of 3,4-dihydro-2H-thiochromen-4-ylmethanamine derivatives in synthesizing new chemical entities with potential biological activities. These include the synthesis of nitrile based partially reduced thia- and oxa-thia[5]helicenes, indicating the versatility of these compounds in creating complex molecular architectures (Pratap et al., 2012).

Antimycobacterial Activity

  • Novel thiopyrano[2,3-d]thiazoles containing a naphthoquinone moiety were synthesized and showed promising antimycobacterial activity, offering a new avenue for the development of treatments against mycobacterial infections (Atamanyuk et al., 2013).

properties

IUPAC Name

3,4-dihydro-2H-thiochromen-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGVEOQYLIGEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dihydro-2H-1-benzothiopyran-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-thiochromen-4-ylmethanamine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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